Biotinyl Tobramycin Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinyl Tobramycin Amide is presumably a derivative of tobramycin, a well-known aminoglycoside antibiotic, modified with a biotin moiety. Biotinylation of antibiotics could be aimed at enhancing specific properties, such as targeting or detectability, given biotin's high affinity for streptavidin.
Synthesis Analysis
The synthesis of complex molecules like Biotinyl Tobramycin Amide likely involves multiple steps, including the activation of tobramycin and the introduction of a biotinylating agent. The process may parallel the synthesis of complex natural products, where strategic functionalization and coupling reactions are key. For instance, the synthesis of amiclenomycin, a natural product affecting biotin biosynthesis, demonstrates the complexity involved in synthesizing biologically active molecules with specific functionalities (Mann et al., 2002).
Molecular Structure Analysis
The molecular structure of Biotinyl Tobramycin Amide would be expected to feature the core tobramycin structure, characterized by its aminoglycoside scaffold, with an amide linkage to a biotin moiety. This modification could influence the molecule's conformation and, consequently, its biological activity. Studies on similar compounds, like the structural analysis of antibiotic-RNA complexes, provide insights into how modifications can affect molecular interactions (Vicens & Westhof, 2002).
Scientific Research Applications
Attenuation of Virulence Factors and Biofilms
One study investigated the combined effect of tobramycin with bismuth against Pseudomonas aeruginosa, revealing that a liposomal formulation of these agents significantly attenuated virulence factors such as elastase, protease, chitinase, and the production of biofilms. This combination was more effective in a liposomal formulation at lower concentrations compared to free formulations, suggesting a promising approach for treating P. aeruginosa infections (Alipour et al., 2010).
Enhanced Biofilm Activity
Another study developed PEGylated-tobramycin (Tob-PEG), which demonstrated significantly improved efficacy in eliminating Pseudomonas aeruginosa biofilms compared to traditional tobramycin. This indicates the potential of chemically modified tobramycin formulations in overcoming bacterial resistance in biofilms (Ju Du et al., 2015).
A Microfluidic Approach to Biofilm Investigation
A microfluidic study on the synergistic effect of tobramycin and sodium dodecyl sulfate (SDS) against Pseudomonas aeruginosa biofilms showed that co-treatment significantly reduced biofilm biomass by more than 99% after 24 hours. This suggests that combining tobramycin with other chemical agents could be a viable strategy for biofilm eradication (Soojeong Shin et al., 2016).
Antimicrobial Nanoparticles
Research on the formulation of antimicrobial tobramycin-loaded PLGA nanoparticles through complexation with AOT has shown promising results for effective delivery against Pseudomonas aeruginosa. This approach could enhance the activity of tobramycin against infections by ensuring sustained release and enhanced uptake (Marcus Hill et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42)/t10-,11-,12?,13+,14+,15?,16?,17+,19+,20+,21-,22?,23?,24-,25?,26-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMIHSPKPKIPBY-CRVMCYKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51N7O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747153 |
Source
|
Record name | (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide | |
CAS RN |
419573-18-5 |
Source
|
Record name | (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.